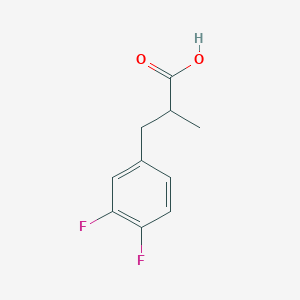

3-(3,4-Difluorophenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

3-(3,4-Difluorophenyl)-2-methylpropanoic acid, also known as 3,4-difluorophenylacetic acid (DFPA) is an organic compound that is widely used in scientific research. It is a highly versatile compound with a wide range of applications in biochemistry and physiology. DFPA has a unique structure, consisting of two carbon atoms, two fluorine atoms, and one phenyl group. It has an overall molecular formula of C7H7F2O2. DFPA is a colorless, crystalline solid with a melting point of approximately 80°C.

Applications De Recherche Scientifique

Molecular Docking and Anti-inflammatory Activity

3-(3,4-Difluorophenyl)-2-methylpropanoic acid, structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, has been synthesized and studied for its potential as an anti-inflammatory agent. Research demonstrates that similar β-hydroxy-β-arylpropanoic acids exhibit significant anti-inflammatory effects, comparable to ibuprofen, without causing significant gastric lesions. Molecular docking experiments identify potential COX-2 inhibitors among this class of compounds (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).

Measurement and Prediction of Thermochemical Properties

The thermochemical properties of various monocarboxylic acids, including this compound, have been extensively studied. This research is crucial in understanding the enthalpies of vaporization or sublimation, which play a vital role in the development of predictive schemes for the thermochemical behavior of these compounds (Verevkin, 2000).

Bioisosteric Applications

The difluorophenyl group in compounds like this compound has been explored as a bioisostere for carboxylic acids. This approach has led to the development of novel compounds with potential therapeutic applications, such as analogues of gamma-aminobutyric acid (GABA), providing insights into increasing the lipophilicity of drug candidates (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

Enzymatic Hydrolysis and Derivative Synthesis

Research into the enzymatic hydrolysis of difluorophenyl derivatives, closely related to this compound, has been conducted. These studies have contributed to the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives, offering insights into the optical purity and enantiomeric excess of these compounds (Ayi, Guedj, & Septe, 1995).

Novel Fluorescence Probes Development

The development of novel fluorescence probes utilizing compounds structurally similar to this compound has been explored. These probes are designed to detect reactive oxygen species and distinguish specific species, a critical aspect in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Liquid Marble Stabilizer Research

Studies on the synthesis of hydrophobic poly(3,4-ethylenedioxythiophene) particles using compounds related to this compound have revealed potential applications as near-infrared-responsive liquid marble stabilizers. This research demonstrates the light-to-heat conversion properties and potential for controlled movement on water surfaces (Shimogama, Uda, Oyama, Hanochi, Hirai, Nakamura, & Fujii, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,4-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWKSHCOWRUZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

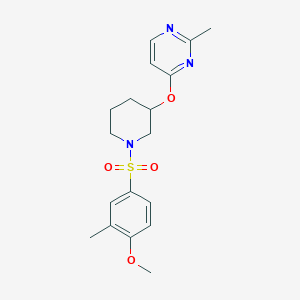

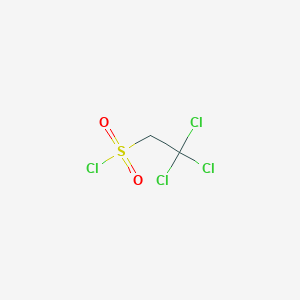

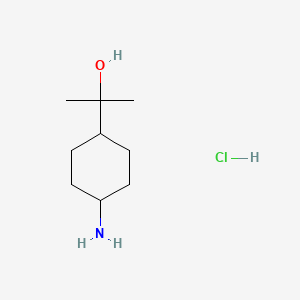

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)

![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)

![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2519437.png)

![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)

![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/no-structure.png)

![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2519441.png)

![4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2519445.png)